8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine
Description
8,8aβ-Dihydro-3aβH-indeno[1,2-d]oxazole-2-amine is a bicyclic heterocyclic compound featuring an indene-oxazole fused ring system with a stereospecific β-configuration (3aR,8aS stereochemistry). It is synthesized via a one-pot oxidation-cyanation reaction using 1-amino-2,3-dihydro-1H-inden-2-ol as the starting material, with N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) in acetonitrile and water, yielding 69% of the product as a white solid after purification . Structural confirmation is achieved through ¹H/¹³C NMR and IR spectroscopy. The compound’s rigid bicyclic framework and amine substituent make it a valuable intermediate in medicinal chemistry and materials science research.
Properties
IUPAC Name |
(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H2,11,12)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBHRJDGRXUMLF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine typically involves multi-step organic reactionsCommon reagents used in these steps include aromatic aldehydes, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The primary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocycles, focusing on synthesis, substituent effects, molecular properties, and applications.
Benzoxazole and Benzimidazole Derivatives
6-Chlorobenzo[d]oxazol-2-amine
- Structure: A monocyclic benzoxazole with a chlorine substituent at position 5.
- Synthesis: Prepared from 2-amino-5-chlorophenol using NCS/Zn(CN)₂ under conditions similar to the target compound, yielding 68% as a light brown solid .
- Lower molecular weight (168.6 g/mol vs. 202.2 g/mol for the target compound).
6-Nitro-1H-benzo[d]imidazol-2-amine
- Structure : A benzimidazole derivative with a nitro group at position 6.
- Synthesis : Derived from 4-nitro-1,2-benzenediamine via the same NCS/Zn(CN)₂ protocol, yielding 48% as a brown solid .
- Lower synthetic yield (48%) compared to the target compound (69%), likely due to steric hindrance or instability of the nitro group.
Indeno-Oxazole Derivatives with Varied Substituents
2-[(3aR,8aS)-8,8a-Dihydro-3aH-Indeno[1,2-d]oxazol-2-yl]aniline (Compound 8g)
- Structure: The target indeno-oxazole core with an aniline substituent.
- Synthesis: Prepared from 2-aminobenzonitrile and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, yielding 54% as white crystals .
- Higher molecular weight (279.3 g/mol vs. 202.2 g/mol for the target compound).
(3aS,8aR)-2-(6-Methylpyridin-2-yl)-3a,8a-Dihydro-8H-Indeno[1,2-d]oxazole
Bis-Indeno-Oxazole Derivatives
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(8,8a-Dihydro-3aH-Indeno[1,2-d]oxazole)
- Structure: A dimeric indeno-oxazole with a diphenylpropane linker.
- Synthesis : Achieved in 89% yield via a two-step reaction involving sodium hydride and phenyl bromide .
- Key Differences :
- Extended π-conjugation system suitable for optoelectronic materials.
- High molecular weight (510.6 g/mol) and stereochemical complexity.
Data Tables
Table 2: Functional and Application Insights
| Compound | Key Functional Feature | Potential Application |
|---|---|---|
| 8,8aβ-Dihydro-3aβH-indeno[1,2-d]oxazole-2-amine | Rigid bicyclic core, amine group | Drug discovery, chiral auxiliaries |
| 6-Chlorobenzo[d]oxazol-2-amine | Electron-withdrawing Cl | Agrochemical intermediates |
| Bis-indeno-oxazole dimer | Extended conjugation | Organic semiconductors |
| Pyridinyl-substituted derivatives | Coordination sites | Asymmetric catalysis |
Research Findings and Trends
- Stereochemical Influence: The (3aR,8aS) configuration in the target compound enhances chiral recognition in catalysis, as seen in derivatives like (3aS,8aR)-2-(6-methylpyridin-2-yl)-indeno-oxazole .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) reduce synthetic yields compared to electron-neutral or donating groups .
Biological Activity
8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple aromatic rings and a primary amine group, which may contribute to its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine
- Molecular Formula : C₁₀H₁₀N₂O
- CAS Number : 897388-44-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. These interactions may influence pathways related to:
- Cell proliferation
- Apoptosis
- Inflammation
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular metabolism.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell cycle progression
- Induction of oxidative stress
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
